Methyl 3,5-diaminobenzoate
Overview
Description
Methyl 3,5-diaminobenzoate is a chemical compound that is derived from 3,5-diaminobenzoic acid. The compound is of interest in various fields of chemistry and materials science due to its potential applications in polymer synthesis and its role as a building block for more complex molecules.
Synthesis Analysis
The synthesis of 3,5-diaminobenzoic acid, a precursor to methyl 3,5-diaminobenzoate, can be achieved through the catalytic hydrogenation of 3,5-dinitrobenzoic acid using Pd/C as a catalyst. The process involves optimizing conditions such as temperature and hydrogen pressure to achieve the desired product. The structures of the product and intermediates are confirmed using IR and 1H NMR spectroscopy, ensuring the correct synthesis of the compound .
Molecular Structure Analysis
The molecular structure of derivatives of 3,5-diaminobenzoic acid has been investigated, particularly in the context of triorganotin derivatives. These studies have provided insights into the local and overall molecular structure, including the existence of different tin environments and carboxylate coordination modes. This structural elucidation is based on crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence .
Chemical Reactions Analysis
3,5-Diaminobenzoic acid is a versatile compound that can undergo various chemical reactions. For instance, it can be used to synthesize hyperbranched poly(ester-amide)s. The reaction involves selective acylation of the amino groups and subsequent polycondensation to form star polymers. The degree of polymerization and branching can be determined using 1H NMR spectroscopy, and the reactions are known to involve ester-amide interchange reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-diaminobenzoic acid and its derivatives are crucial for their application in material science and polymer chemistry. The synthesis and structural analysis of these compounds provide a foundation for understanding their reactivity and potential uses. For example, the ability to control molecular weight through the feed ratio of monomers and star centers during polycondensation is an important aspect of their physical properties that can be exploited in polymer design .
Scientific Research Applications
Methyl 3,5-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 . It’s used as a primary and secondary intermediate in various applications . The compound is insoluble in water and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It’s incompatible with strong bases, strong acids, and strong oxidizing agents .
In terms of its physical properties, it has a molecular weight of 166.18 and a melting point between 133 - 135°C .
Methyl 3,5-diaminobenzoate is primarily used as an intermediate in various applications . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product. Here are some potential applications:
Methyl 3,5-diaminobenzoate is primarily used as an intermediate in various applications . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product. Here are some potential applications:
Safety And Hazards
properties
IUPAC Name |
methyl 3,5-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426654 | |
Record name | Methyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-diaminobenzoate | |
CAS RN |
1949-55-9 | |
Record name | Methyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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